molecular formula C23H23N3O5S2 B2879817 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 868377-32-6

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2879817
CAS No.: 868377-32-6
M. Wt: 485.57
InChI Key: AZYRNNSNVSMINH-VHXPQNKSSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with an ethoxy group at position 4, a propargyl (prop-2-yn-1-yl) group at position 3, and a morpholine-4-sulfonyl moiety at the para position of the benzamide ring. Its (2Z)-configuration stabilizes the imine-like structure of the benzothiazol-2-ylidene system, which is critical for its electronic and steric properties .

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-3-12-26-21-19(31-4-2)6-5-7-20(21)32-23(26)24-22(27)17-8-10-18(11-9-17)33(28,29)25-13-15-30-16-14-25/h1,5-11H,4,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYRNNSNVSMINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiazole derivative with 4-morpholin-4-ylsulfonylbenzamide under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted benzothiazol-2-ylidene benzamides. Below is a detailed comparison with structurally related analogs based on substituent variations, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents (Benzothiazole Ring) Sulfonyl Group Molecular Weight Key Properties/Applications Reference
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide 4-ethoxy, 3-prop-2-yn-1-yl Morpholine-4-sulfonyl 485.52 g/mol† High polarity, potential solubility
4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-ethoxy, 3-prop-2-yn-1-yl Diethylsulfamoyl 471.56 g/mol† Lower polarity vs. morpholine
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide 4-chloro, 3-prop-2-yn-1-yl Morpholine-4-sulfonyl 476.00 g/mol† Increased lipophilicity
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl), 4-phenyl None (4-methylbenzamide) 392.48 g/mol Planar crystal structure (low R = 0.038)

†Calculated from molecular formulas in .

  • Substituent Impact :
    • Ethoxy vs. Chloro : The ethoxy group in the target compound likely improves electron-donating capacity and steric bulk compared to the chloro substituent in , which may enhance metabolic stability but reduce membrane permeability.
    • Morpholine Sulfonyl vs. Diethylsulfamoyl : The morpholine group (polar, hydrogen-bond acceptor) increases aqueous solubility compared to the less polar diethylsulfamoyl group in , which could influence bioavailability.

Pharmacological Potential (Inferred from Structural Features)

  • Morpholine Sulfonyl : Commonly used in kinase inhibitors (e.g., PI3K/mTOR inhibitors) for its solubility and target interaction capabilities.
  • Propargyl Group : May act as a reactive handle for click chemistry modifications or confer resistance to oxidative metabolism.

Crystallographic and Computational Data

  • The (Z)-configuration and planarity of the benzothiazol-2-ylidene ring are corroborated by single-crystal X-ray data in (R factor = 0.038), suggesting similar rigidity in the target compound.
  • Software like SHELXL and WinGX are widely used for refining such structures, ensuring accuracy in stereochemical assignments.

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a benzamide core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways and cellular responses.
  • Gene Expression Alteration : The compound could affect the expression of genes related to diverse biological processes.

Biological Activities

Research indicates that derivatives of benzothiazole, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have demonstrated efficacy against various pathogens in vitro .
Activity TypePathogen TestedMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli50 μg/mL
AntifungalC. albicans30 μg/mL
  • Anticancer Potential : Some benzothiazole derivatives have been evaluated for their antiproliferative effects on cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Compounds exhibited moderate inhibitory activities against these cell lines .

Case Studies

  • Anticancer Activity : A study involving a related benzothiazole derivative demonstrated its ability to inhibit cell proliferation in MDA-MB-231 cells by inducing apoptosis. The compound was shown to activate caspase pathways and downregulate anti-apoptotic proteins .
  • Anti-inflammatory Effects : Another investigation revealed that certain benzothiazole compounds exhibited anti-inflammatory effects by reducing the production of proinflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

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